8-Hydroxymethyl-4-methylquinoline
Description
8-Hydroxymethyl-4-methylquinoline is a quinoline derivative featuring a hydroxymethyl (-CH2OH) group at the 8-position and a methyl (-CH3) group at the 4-position. Quinoline derivatives are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and metal-chelating activities .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-methylquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-9(7-13)3-2-4-10(8)11/h2-6,13H,7H2,1H3 |
InChI Key |
WDZVYAHMKYVDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(C=CC=C12)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
8-Hydroxyquinoline (8-HQ)
- Key Properties :
- The hydroxymethyl group may offer enhanced synthetic versatility (e.g., derivatization via oxidation or esterification) over the hydroxyl group .
4-Methyl-8-hydroxyquinoline
- Structure : Hydroxyl (-OH) at the 8-position and methyl (-CH3) at the 4-position.
- Key Properties: Improved stability and solubility compared to unsubstituted 8-HQ due to the 4-methyl group . Potential applications in zinc sensing, as methyl groups in quinoline derivatives enhance fluorescence quantum yields .
- Comparison :
8-Nitroquinoline Derivatives (e.g., 4-Methyl-8-nitroquinoline)
- Structure: Nitro (-NO2) at the 8-position, methyl at the 4-position.
- Key Properties: Nitro groups are electron-withdrawing, reducing electron density on the quinoline ring and influencing reactivity . Often used in antimicrobial and antiparasitic agents due to redox-active properties .
- Comparison: The hydroxymethyl group in 8-Hydroxymethyl-4-methylquinoline is electron-donating, which may increase nucleophilic reactivity compared to nitro-substituted analogs. This could enhance interactions with biological targets like enzymes or DNA .
Amino- and Methoxy-Substituted Quinolines (e.g., 4-Amino-5-chloro-8-methoxyquinoline)
- Structure: Amino (-NH2) or methoxy (-OCH3) groups at various positions.
- Key Properties: Amino groups enhance hydrogen-bonding capacity, improving target binding in antimicrobial or anticancer applications . Methoxy groups increase steric bulk and metabolic stability .
- Comparison :
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Antimicrobial Potential: While 8-HQ-quinazolinone hybrids show notable antimicrobial activity , the hydroxymethyl variant may exhibit modified efficacy due to differences in solubility and membrane penetration.
- Synthetic Flexibility : The hydroxymethyl group offers avenues for further functionalization, such as conjugation with targeting moieties or prodrug development .
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